7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydropurine-2,6-dione is an oxopurine and a member of piperazines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC5303618
InChI: InChI=1S/C18H22N6O2/c1-21-15-14(16(25)22(2)18(21)26)24(12-13-6-4-3-5-7-13)17(20-15)23-10-8-19-9-11-23/h3-7,19H,8-12H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4
Molecular Formula: C18H22N6O2
Molecular Weight: 354.4 g/mol

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

CAS No.:

Cat. No.: VC5303618

Molecular Formula: C18H22N6O2

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione -

Specification

Molecular Formula C18H22N6O2
Molecular Weight 354.4 g/mol
IUPAC Name 7-benzyl-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Standard InChI InChI=1S/C18H22N6O2/c1-21-15-14(16(25)22(2)18(21)26)24(12-13-6-4-3-5-7-13)17(20-15)23-10-8-19-9-11-23/h3-7,19H,8-12H2,1-2H3
Standard InChI Key QFSMMXJBEBXTJP-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name—7-benzyl-1,3-dimethyl-8-(piperazin-1-yl)purine-2,6-dione—reflects its intricate structure. Key features include:

  • A purine backbone with ketone groups at positions 2 and 6.

  • Methyl substituents at positions 1 and 3.

  • A benzyl group at position 7 and a piperazine ring at position 8 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₆O₂
Molecular Weight354.4 g/mol
logP (Partition Coefficient)4.49 (predicted)
Hydrogen Bond Acceptors6
Rotatable Bonds5

Spectral Characterization

  • NMR: The proton NMR spectrum (DMSO-d₆) reveals signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 3.1–3.3 ppm), and piperazine protons (δ 2.5–3.0 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 355.18 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a multi-step process:

  • Alkylation: Theophylline (1,3-dimethylxanthine) is alkylated at position 7 using benzyl bromide under basic conditions .

  • Bromination: Introduction of a bromine atom at position 8 using N-bromosuccinimide (NBS) .

  • Piperazine Coupling: Nucleophilic substitution of the bromine with piperazine in the presence of a base (e.g., K₂CO₃) .

Key Reaction Conditions:

  • Solvents: Toluene or DMF.

  • Catalysts: Tetrabutylammonium bromide (TBAB) for phase-transfer catalysis .

  • Yield: ~45–60% after purification by recrystallization .

Pharmacological Activity

Serotonin Receptor Affinity

The compound exhibits high affinity for serotonin receptors, as demonstrated in radioligand binding assays:

Table 2: Receptor Binding Profile

Receptor SubtypeKᵢ (nM)Selectivity Ratio (vs. 5-HT₁A)Source
5-HT₁A11–191.0
5-HT₂A51–834.3–7.2
5-HT₇22–451.8–3.9
D₂>1,000>50

Functional Activity

  • 5-HT₁A Antagonism: In vitro functional assays using CHO-K1 cells expressing human 5-HT₁A receptors showed antagonism (IC₅₀ = 28 nM) .

  • Antidepressant Potential: In vivo studies in mice demonstrated reduced immobility time in the forced swim test, comparable to fluoxetine .

Mechanism of Action

The compound’s effects are mediated through:

  • 5-HT₁A Receptor Modulation: Binding to presynaptic receptors inhibits adenylate cyclase, reducing cAMP levels .

  • 5-HT₇ Receptor Interaction: Antagonism of 5-HT₇ receptors enhances synaptic serotonin availability, potentiating antidepressant effects .

  • Structural Insights: Molecular docking studies (PDB: 7E2Z) reveal hydrogen bonding between the piperazine nitrogen and Asp116 of the 5-HT₁A receptor .

Comparative Analysis with Related Compounds

Modifications to the purine core or piperazine moiety significantly alter pharmacological profiles:

Table 3: Structure-Activity Relationships

Compound5-HT₁A Kᵢ (nM)Key Structural Difference
7-Benzyl-1,3-dimethyl derivative11–19Benzyl at C7, piperazine at C8
7-Propargyl-8-methoxy derivative34–47Propargyl at C7, methoxy at C8
8-(4-Fluorophenyl)piperazine22–31Fluorophenyl substituent on piperazine
  • Electron-Withdrawing Groups: Substitutions like chlorine (e.g., Y600-3497 ) enhance 5-HT₂A affinity but reduce blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator